4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its complex structure, which includes a thiazole ring fused to a quinazoline ring, with additional substituents such as a 4-methylbenzyl group and an m-tolyl group. Compounds of this nature are often studied for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to form the thiazoloquinazoline core. Subsequent functionalization steps introduce the 4-methylbenzyl and m-tolyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and catalysts to reduce the environmental footprint of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antitumor activity may be related to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. Additionally, the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of pro-apoptotic signaling pathways.
Comparison with Similar Compounds
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can be compared with other thiazoloquinazoline derivatives, such as:
4-(4-methylbenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure but with a different position of the tolyl group.
4-(4-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H20N2OS2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
InChI Key |
PKCOPCRSMYQFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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